molecular formula C36H39F9O9S3Si3 B1387669 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene CAS No. 847925-63-7

1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene

Cat. No. B1387669
M. Wt: 967.1 g/mol
InChI Key: ZLEUXQBUQGSSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene, also known by its alternate name 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene , is a chemical compound with the molecular formula C₃₆H₃₉F₉O₉S₃Si₃ . It exists as a solid and is typically handled under inert gas conditions to prevent reactions with air .


Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of trifluoromethanesulfonyloxy (OTf) and trimethylsilyl (TMS) groups onto the phenyl rings. While I don’t have the exact synthetic route, it likely proceeds through well-established reactions in organic chemistry. Researchers often use it as an intermediate in organic synthesis and pharmaceutical development .


Molecular Structure Analysis

1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene features three phenyl rings connected by a central benzene core. The trifluoromethanesulfonyloxy and trimethylsilyl groups are strategically positioned on the phenyl rings. The compound’s molecular weight is approximately 967.12 g/mol .


Chemical Reactions Analysis

Due to its unique structure, this compound can participate in various chemical reactions. Researchers often explore its reactivity in aryne chemistry, heteroaryne chemistry, and other related fields. It serves as a precursor for benzyne, which is an intermediate in many synthetic pathways .


Physical And Chemical Properties Analysis

  • Safety Hazards : The compound poses risks of skin and eye damage. It is corrosive and should be handled with care. Proper protective equipment and precautions are essential when working with it .

Scientific Research Applications

Synthesis of Polycyclic Aromatic Hydrocarbons

  • Facile Synthesis : This compound is used in the facile synthesis of diverse polyaromatic hydrocarbons through the Diels-Alder reaction or palladium-catalyzed hexasilylation, offering a straightforward approach with modest to excellent yields (Ikadai et al., 2005).

Catalyst for Organic Synthesis

  • Efficient Catalysis : A related compound, 1,3,5-Tris(hydrogensulfato) benzene, acts as an efficient catalyst in the synthesis of organic compounds such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), providing advantages like excellent yields and ecofriendly reaction conditions (Karimi-Jaberi et al., 2012).

Reactivity in Porous Structures

  • Variable Chemical Functionality : Studies on molecular variants of similar compounds have shown nearly invariant porous structures, demonstrating their potential for modifications and applications in different chemical functionalities (Kiang et al., 1999).

Selective Sensing and Capture

  • Fluorescent Chemo-Sensor : A derivative of 1,3,5-Tris(phenyl)benzene, specifically designed for selective sensing, shows remarkable fluorescence quenching in the presence of specific acids, indicating its potential in selective detection and sensing applications (Vishnoi et al., 2015).

Crystal Structure Analysis

  • Model for Polyphenylene Structures : The crystal structure of a related compound, 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, provides insights into the repeating unit of polyphenylene, which contains 1,3,5-trisubstituted benzene rings. This is important for understanding complex-forming and cross-linking centers in molecular structures (Lindeman et al., 1994).

Conformational Preference

  • Conformational Studies : Research on similar compounds has contributed to understanding the conformational preferences of different groups, such as the trimethylsilyl group, which is crucial for designing molecules with specific spatial configurations (Kitching et al., 1983).

Safety And Hazards

  • Proper handling, storage, and disposal procedures are crucial to minimize risks .

properties

IUPAC Name

[4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39F9O9S3Si3/c1-58(2,3)31-19-22(10-13-28(31)52-55(46,47)34(37,38)39)25-16-26(23-11-14-29(32(20-23)59(4,5)6)53-56(48,49)35(40,41)42)18-27(17-25)24-12-15-30(33(21-24)60(7,8)9)54-57(50,51)36(43,44)45/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEUXQBUQGSSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)C4=CC(=C(C=C4)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39F9O9S3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659785
Record name [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene

CAS RN

847925-63-7
Record name [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Reactant of Route 3
Reactant of Route 3
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Reactant of Route 4
Reactant of Route 4
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Reactant of Route 5
Reactant of Route 5
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
Reactant of Route 6
Reactant of Route 6
1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene

Citations

For This Compound
2
Citations
J Ikadai, H Yoshida, J Ohshita, A Kunai - Chemistry letters, 2005 - journal.csj.jp
1,3,5-Tris[4-trifluoromethanesulfonyloxy-3-(trimethylsilyl)phenyl]benzene (1), a trisaryne equivalent, was synthesized. The Diels–Alder reaction or the palladium-catalyzed hexasilylation …
Number of citations: 38 www.journal.csj.jp
Y Nishida - tcichemicals.com
Amyotrophic lateral sclerosis (ALS) is a progressive paralytic disease characterized by selective degeneration of the upper and lower motor neurons. 1, 2) Although ALS is …
Number of citations: 4 www.tcichemicals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.